(S)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole
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Overview
Description
(S)-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a diphenylphosphanyl group, and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced via a nucleophilic substitution reaction, where a suitable phosphine reagent reacts with the piperidine intermediate.
Formation of the Dihydrooxazole Ring: The dihydrooxazole ring is formed through a cyclization reaction involving an amino alcohol and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(S)-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with various metal ions.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Industry: It can be used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The piperidine and dihydrooxazole rings contribute to the compound’s overall stability and reactivity, allowing it to participate in diverse biochemical and chemical processes.
Comparison with Similar Compounds
Similar Compounds
®-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole: A stereoisomer with similar structural features but different stereochemistry.
(S)-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrothiazole: A compound with a thiazole ring instead of an oxazole ring.
Uniqueness
(S)-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.
Biological Activity
(S)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral ligand with significant implications in asymmetric synthesis and biological research. Its unique structure allows for enantioselective reactions, making it a valuable compound in the pharmaceutical industry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
The compound's molecular formula is C26H27N2OP, with a molecular weight of 414.48 g/mol. It is characterized by the presence of a piperidine ring, a diphenylphosphanyl group, and an oxazole moiety, which contribute to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C26H27N2OP |
Molecular Weight | 414.48 g/mol |
CAS Number | 2757084-52-7 |
IUPAC Name | diphenyl-[(2S)-2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]phosphane |
The biological activity of this compound primarily arises from its role as a chiral ligand in catalytic processes. It coordinates with metal centers (e.g., palladium or ruthenium) to form complexes that facilitate enantioselective reactions. This coordination alters the transition states of reactions, enhancing the formation of specific enantiomers that are often more biologically active than their racemic counterparts.
Biological Activity
Recent studies have highlighted several aspects of the biological activity associated with this compound:
- Antitumor Activity : Research has shown that oxazole-based compounds can exhibit significant antitumor effects. For instance, ligands similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects that correlate with their ability to induce apoptosis in malignant cells .
- Modulation of Protein Interactions : The compound has been identified as a modulator of protein-protein interactions (PPIs), particularly in the context of neurodegenerative diseases. Studies indicate that oxazole derivatives can inhibit prolyl oligopeptidase (PREP), which is implicated in the aggregation of α-synuclein—a key factor in Parkinson's disease . The inhibition leads to reduced dimerization of α-synuclein and enhanced activity of protein phosphatase 2A (PP2A), thereby potentially restoring normal cellular functions.
- Chiral Drug Development : The ability to synthesize enantiomerically pure compounds makes this ligand crucial for developing chiral drugs that demonstrate improved efficacy and reduced side effects compared to their racemic forms .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor properties of a series of oxazole-based ligands, including those structurally related to this compound. The results indicated that these compounds exhibited IC50 values in the low nanomolar range against human cancer cell lines, highlighting their potential as therapeutic agents .
Case Study 2: Neuroprotection
In a model of Parkinson’s disease using α-synuclein transgenic mice, a derivative compound was shown to significantly reduce motor deficits and improve behavioral outcomes. This effect was attributed to the compound's ability to modulate PREP activity and reduce oxidative stress within neuronal cells .
Properties
IUPAC Name |
diphenyl-[(2R)-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N2OP/c1-4-12-21(13-5-1)24-20-29-26(27-24)25-18-10-11-19-28(25)30(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-9,12-17,24-25H,10-11,18-20H2/t24-,25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWSZKUXZKWRPU-JWQCQUIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=NC(CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@H](C1)C2=N[C@H](CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N2OP |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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